

(1-pentyl-1H-imidazol-2-yl)methanol CAS number lookup

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Compound of Interest

Compound Name: (1-pentyl-1H-imidazol-2-yl)methanol

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Technical Guide: (1-pentyl-1H-imidazol-2-yl)methanol

A comprehensive overview of its chemical identity, synthesis, and potential biological significance.

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide serves as a resource on the chemical compound **(1-pentyl-1H-imidazol-2-yl)methanol**. Due to the limited availability of specific experimental data for this exact molecule in publicly accessible databases, this document provides foundational information, including its chemical identity and a generalized synthetic approach based on established methods for analogous compounds. Further research is required to elucidate its specific biological activities and signaling pathways.

Chemical Identity

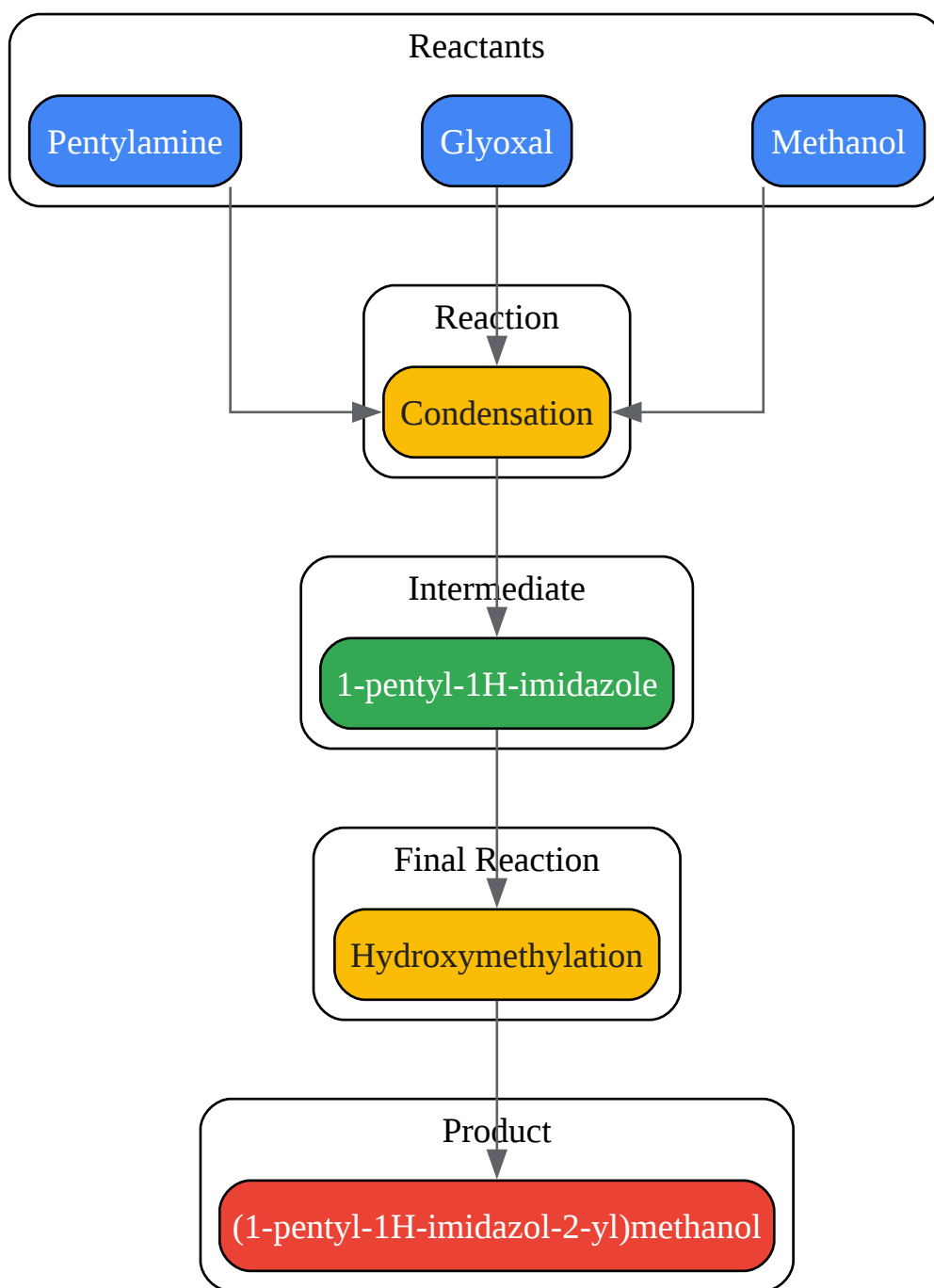
A precise CAS (Chemical Abstracts Service) number for **(1-pentyl-1H-imidazol-2-yl)methanol** could not be retrieved from the available search results. However, based on its nomenclature, the chemical structure can be definitively established. For reference, the CAS numbers of structurally related compounds are provided in the table below.

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)
(1-ethyl-1H-imidazol-2-yl)methanol	63634-44-6[1]	C ₆ H ₁₀ N ₂ O	126.16[1]
(1-methyl-1H-imidazol-2-yl)methanol	17334-08-6	C ₅ H ₈ N ₂ O	112.13
1-Pentyl-1H-imidazole	19768-54-8[2]	C ₈ H ₁₄ N ₂	Not Applicable
1H-Imidazole-2-methanol	3724-26-3[3]	C ₄ H ₆ N ₂ O	Not Applicable

Experimental Protocols: A Generalized Synthetic Approach

While a specific, validated synthesis protocol for **(1-pentyl-1H-imidazol-2-yl)methanol** is not detailed in the provided search results, a general methodology can be inferred from the synthesis of similar 1,2-disubstituted imidazole derivatives. A common and effective method is the van Leusen three-component reaction, which involves the condensation of an aldehyde, a primary amine, and tosylmethyl isocyanide (TosMIC).[4]

A plausible synthetic workflow for **(1-pentyl-1H-imidazol-2-yl)methanol** is outlined below:



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Caption: Generalized synthetic workflow for **(1-pentyl-1H-imidazol-2-yl)methanol**.

Detailed Steps:

- **Formation of the Imidazole Ring:** The synthesis would likely begin with the reaction of pentylamine with a suitable glyoxal derivative in the presence of an acid catalyst to form the 1-pentyl-1H-imidazole core.
- **Introduction of the Methanol Group:** The subsequent step would involve the hydroxymethylation of the 1-pentyl-1H-imidazole at the 2-position. This can often be achieved by reacting the imidazole with formaldehyde or a related electrophile.

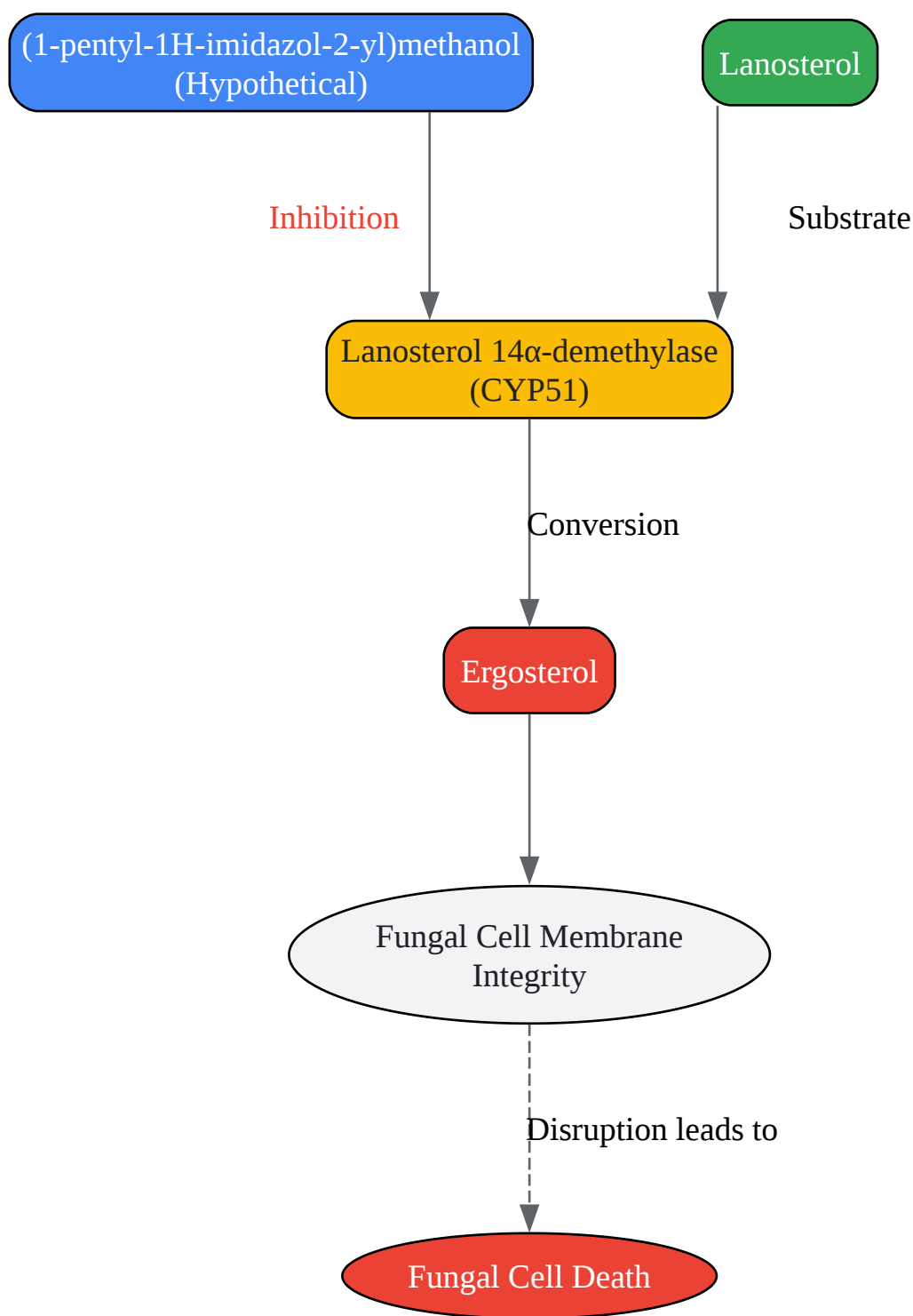
It is important to note that optimization of reaction conditions, including solvent, temperature, and catalysts, would be necessary to achieve a good yield and purity of the final product.

Potential Biological Significance and Signaling Pathways

The imidazole moiety is a common feature in many biologically active molecules and approved drugs, exhibiting a wide range of activities including antifungal, antibacterial, anticancer, and anti-inflammatory properties.^[5] The biological activity is often dictated by the nature and position of the substituents on the imidazole ring.

For instance, certain imidazole-based compounds act as inhibitors of enzymes such as lanosterol 14 α -demethylase (CYP51), which is crucial for fungal cell membrane biosynthesis.^[6] This inhibition disrupts the fungal cell membrane, leading to cell death.

A hypothetical signaling pathway illustrating the potential mechanism of action of an imidazole-based antifungal agent is depicted below:



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Caption: Hypothetical mechanism of antifungal action via CYP51 inhibition.

Further experimental validation is essential to determine if **(1-pentyl-1H-imidazol-2-yl)methanol** exhibits such activity and to elucidate the specific signaling pathways it may modulate. The N-pentyl group would contribute to the lipophilicity of the molecule, potentially influencing its membrane permeability and interaction with hydrophobic binding pockets of target proteins.

Future Directions

To fully characterize **(1-pentyl-1H-imidazol-2-yl)methanol**, the following experimental investigations are recommended:

- **Definitive Synthesis and Characterization:** Development and validation of a specific synthetic protocol, followed by comprehensive characterization of the purified compound using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
- **CAS Number Registration:** Submission of the synthesized and characterized compound to the Chemical Abstracts Service for assignment of a unique CAS number.
- **In Vitro Biological Screening:** Evaluation of the compound's activity against a panel of relevant biological targets, such as microbial strains (fungal, bacterial) or specific enzymes.
- **Mechanism of Action Studies:** If biological activity is observed, further experiments to determine the specific molecular targets and signaling pathways involved.
- **Structure-Activity Relationship (SAR) Studies:** Synthesis and testing of analogues with variations in the alkyl chain length and substituents on the imidazole ring to optimize biological activity.

This guide provides a foundational understanding of **(1-pentyl-1H-imidazol-2-yl)methanol**. The information presented herein is intended to support further research and development efforts focused on this and related imidazole derivatives.

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